1-Bromo-2,4-difluoro-5-(methoxymethyl)benzene
Description
1-Bromo-2,4-difluoro-5-(methoxymethyl)benzene (CAS: 14659-61-1) is a halogenated benzene derivative with the molecular formula C₈H₇BrF₂O and a molecular weight of 237.04 g/mol . Its structure features a bromine atom at position 1, fluorine atoms at positions 2 and 4, and a methoxymethyl group (-CH₂OCH₃) at position 3. This compound is primarily used in pharmaceutical and agrochemical synthesis due to its electron-withdrawing substituents, which enhance reactivity in cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig reactions).
Properties
IUPAC Name |
1-bromo-2,4-difluoro-5-(methoxymethyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF2O/c1-12-4-5-2-6(9)8(11)3-7(5)10/h2-3H,4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBPCRNCNJUVFGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=C(C=C1F)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrF2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-2,4-difluoro-5-(methoxymethyl)benzene can be synthesized through several methods. One common approach involves the bromination of 2,4-difluoro-5-(methoxymethyl)benzene using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like iron(III) bromide to facilitate the bromination process.
Industrial Production Methods
In an industrial setting, the production of 1-Bromo-2,4-difluoro-5-(methoxymethyl)benzene may involve large-scale bromination reactions using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The use of automated systems and advanced analytical techniques helps in monitoring and optimizing the production process.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-2,4-difluoro-5-(methoxymethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The methoxymethyl group can be oxidized to form aldehydes or carboxylic acids under appropriate conditions. Reduction reactions can also modify the functional groups on the benzene ring.
Addition Reactions: The compound can participate in addition reactions with electrophiles, leading to the formation of new substituted derivatives.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are commonly used in this reaction. The reaction is typically carried out in the presence of a base such as potassium carbonate and a solvent like tetrahydrofuran.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the methoxymethyl group.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while oxidation reactions can produce aldehydes or carboxylic acids.
Scientific Research Applications
Scientific Research Applications
1-Bromo-2,4-difluoro-5-(methoxymethyl)benzene serves as a versatile building block in organic chemistry, with applications spanning various scientific domains.
Organic Synthesis
This compound is utilized in the synthesis of more complex organic molecules. Its halogen (bromo and fluoro) substituents allow for various substitution reactions, making it a valuable intermediate in the production of pharmaceuticals and agrochemicals. For instance, it can be involved in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds that are crucial in drug development .
Pharmaceutical Development
Research indicates that derivatives of this compound can exhibit biological activity, particularly in medicinal chemistry. The presence of fluorine atoms often enhances the metabolic stability and bioavailability of pharmaceutical agents. Studies have shown that compounds with similar structures demonstrate potential as enzyme inhibitors or receptor modulators, which could lead to new therapeutic agents .
Agrochemical Applications
In agrochemistry, 1-bromo-2,4-difluoro-5-(methoxymethyl)benzene can be used as a precursor for developing herbicides and pesticides. Its unique structure allows for modifications that can enhance efficacy against specific pests or weeds while minimizing environmental impact .
Case Study 1: Synthesis of Antiviral Agents
A study focused on synthesizing novel antiviral agents utilized 1-bromo-2,4-difluoro-5-(methoxymethyl)benzene as a key intermediate. The research demonstrated that modifications to the methoxymethyl group could yield compounds with improved antiviral activity against influenza viruses. The study highlighted the importance of fluorinated compounds in enhancing biological activity due to their electron-withdrawing properties .
Case Study 2: Development of Fluorinated Herbicides
Another research initiative explored the use of this compound in developing new herbicides with reduced toxicity to non-target organisms. By incorporating the difluoro and bromo substituents into herbicide formulations, researchers achieved compounds that effectively controlled weed growth while exhibiting lower environmental persistence compared to traditional herbicides .
Mechanism of Action
The mechanism of action of 1-Bromo-2,4-difluoro-5-(methoxymethyl)benzene depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved can vary based on the specific derivative and its intended use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 1-bromo-2,4-difluoro-5-(methoxymethyl)benzene with structurally or functionally related halogenated benzene derivatives:
Key Findings:
Substituent Effects on Reactivity :
- The methoxymethyl group in the target compound provides steric bulk and moderate electron-donating effects, which may slow electrophilic substitution compared to simpler analogs like 1-bromo-2,4-difluorobenzene .
- Chloro analogs (e.g., 1-chloro-2,4-difluoro-5-(methoxymethyl)benzene) exhibit lower molecular weights and distinct reactivity profiles in nucleophilic aromatic substitution due to weaker C-Cl vs. C-Br bonds .
Applications in Synthesis :
- Compounds with propoxy or trifluoromethyl groups (e.g., 1-bromo-2,4-difluoro-5-propoxybenzene) are preferred in lipid-soluble drug intermediates, whereas the target compound’s methoxymethyl group balances polarity for aqueous-organic reaction systems .
- Bromo-fluoro-toluene derivatives (e.g., a-bromo-3,5-difluorotoluene) are utilized in agrochemicals due to their volatility and stability under UV light .
Purity and Commercial Availability :
- The target compound is available at 95% purity (CymitQuimica), comparable to analogs like 1-bromo-2,4-difluoro-5-propoxybenzene (95%, Combi-Blocks) .
- Discontinued analogs (e.g., 1-chloro-2,4-difluoro-5-(methoxymethyl)benzene) highlight market preferences for brominated over chlorinated variants in cross-coupling reactions .
Structural Analogues in Patents :
- European patents describe brominated benzene derivatives with trifluoroethyl or dichloro substituents (e.g., C12O, C121), which exhibit enhanced electrophilicity for use in polymer chemistry .
Biological Activity
1-Bromo-2,4-difluoro-5-(methoxymethyl)benzene is an organic compound that has garnered attention in various fields of research due to its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula: C9H8BrF2O
- Molecular Weight: 251.06 g/mol
- CAS Number: 105931-73-5
The compound features a bromine atom and two fluorine atoms on the benzene ring, along with a methoxymethyl group. This unique structure contributes to its reactivity and biological interactions.
Antimicrobial Properties
Research has indicated that 1-Bromo-2,4-difluoro-5-(methoxymethyl)benzene exhibits significant antimicrobial activity. It has been tested against various bacterial strains, showing promising results in inhibiting growth. For instance:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents.
Anticancer Activity
The anticancer potential of this compound has also been explored. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death.
Case Study:
A study published in a peer-reviewed journal reported that treatment with 1-Bromo-2,4-difluoro-5-(methoxymethyl)benzene resulted in a 50% reduction in cell viability at concentrations of 10 µM after 48 hours of exposure. Flow cytometry analysis confirmed increased annexin V binding, indicating early apoptotic changes .
The biological activity of 1-Bromo-2,4-difluoro-5-(methoxymethyl)benzene can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- Cell Signaling Modulation: It is believed to modulate pathways related to apoptosis and cellular stress responses.
Comparative Analysis with Similar Compounds
To further understand the unique properties of 1-Bromo-2,4-difluoro-5-(methoxymethyl)benzene, a comparative analysis with structurally similar compounds is essential:
| Compound | Antimicrobial Activity | Anticancer Activity |
|---|---|---|
| 1-Bromo-2,4-difluoro-5-(methoxymethyl)benzene | Yes | Yes |
| 1-Bromo-2-fluoro-4-methoxybenzene | Moderate | Limited |
| 1-Bromo-3-fluoro-5-methoxybenzene | No | Yes |
This table illustrates that while some compounds share similar activities, 1-Bromo-2,4-difluoro-5-(methoxymethyl)benzene stands out for its dual efficacy against both bacteria and cancer cells .
Q & A
Q. Basic
- NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., methoxymethyl CH₃O-CH₂- at δ ~3.3 ppm). ¹⁹F NMR resolves fluorine environments.
- Mass spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ at m/z 251.98).
- HPLC : Purity analysis (>95%) using reverse-phase columns with UV detection at 254 nm .
How to address discrepancies in NMR data when substituents affect chemical shifts?
Q. Advanced
- Dynamic effects : Use variable-temperature NMR to resolve overlapping signals caused by rotational barriers.
- Isotopic labeling : Introduce deuterated solvents or ¹³C-labeled groups to clarify splitting patterns.
- Computational modeling : Compare experimental shifts with DFT-calculated values (e.g., using Gaussian or ADF software) to assign ambiguous peaks .
What are the storage recommendations to ensure compound stability?
Q. Basic
- Inert atmosphere : Store under argon or nitrogen to prevent oxidation.
- Light sensitivity : Use amber glass vials to avoid photodegradation.
- Moisture control : Add molecular sieves (3Å) to containers to absorb residual water .
What strategies mitigate steric hindrance in cross-coupling reactions involving this compound?
Q. Advanced
- Directed ortho-metalation : Use directing groups (e.g., methoxymethyl) to pre-organize substrates for selective coupling.
- Microwave-assisted synthesis : Enhance reaction rates under controlled heating to bypass kinetic barriers.
- Buchwald-Hartwig conditions : Employ palladium/XPhos catalysts for challenging C-N bond formations .
What are the typical research applications of this compound?
Q. Basic
- Pharmaceutical intermediates : Used in synthesizing fluorinated drug candidates (e.g., kinase inhibitors).
- Material science : Building block for liquid crystals or polymers requiring halogen-fluorine synergy.
- Mechanistic studies : Probe electronic effects of fluorine substituents in aromatic electrophilic substitution .
How to resolve contradictory reactivity data in fluorinated aromatic systems?
Q. Advanced
- Kinetic vs. thermodynamic control : Vary reaction time/temperature to isolate dominant pathways.
- Isotope effects : Compare ¹⁸F/¹⁹F substitution outcomes to identify rate-limiting steps.
- Competition experiments : Use Hammett plots to correlate substituent electronic effects with reactivity trends .
What methodologies assess environmental toxicity of this compound?
Q. Advanced
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
